1-(2-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea
Description
Properties
IUPAC Name |
1-(2-methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-20-14-9-7-13(8-10-14)11-12-18-17(22)19-15-5-3-4-6-16(15)21-2/h3-10H,11-12H2,1-2H3,(H2,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBDAZIYJRNTCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=S)NC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea typically involves the reaction of 2-methoxyphenyl isocyanate with 2-(4-methoxyphenyl)ethylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the thiourea linkage.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as a solvent.
Substitution: Halides, amines, dimethylformamide as a solvent.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
Chemical Reactions
- Oxidation : Can form sulfoxides or sulfones using agents like hydrogen peroxide.
- Reduction : Converts the thiourea moiety to thiols or amines with lithium aluminum hydride.
- Substitution : Methoxy groups can undergo nucleophilic substitution reactions.
Medicinal Chemistry
1-(2-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea has been investigated for its potential biological activities, including:
- Antimicrobial Properties : Exhibits activity against various bacterial strains.
- Anticancer Activity : Demonstrates cytotoxic effects on cancer cell lines, particularly against U-87 and MDA-MB-231 .
- Enzyme Inhibition : Explored for its ability to inhibit specific enzymes involved in disease processes.
Agricultural Science
The compound is utilized in the development of agrochemicals, serving as a building block for pesticides and herbicides. Its structure allows for modifications that enhance bioactivity against pests while minimizing environmental impact.
Material Science
In industry, this compound is used in formulating new materials, such as polymers and coatings. Its unique properties contribute to improving the performance characteristics of these materials.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The methoxyphenyl groups enhance the compound’s ability to penetrate biological membranes and reach intracellular targets.
Comparison with Similar Compounds
Thiourea derivatives exhibit diverse biological activities and structural features depending on substituent patterns. Below is a detailed comparison of 1-(2-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea with key analogs:
Structural Analogues and Substituent Effects
Key Observations :
- Substituent Position : The 2-methoxy group in C21 (compared to 3- or 4-methoxy) enhances cholinesterase inhibition, suggesting para/ortho positioning modulates target binding .
- Electronic Effects : Electron-withdrawing groups (e.g., 4-fluorophenyl in ) improve lipophilicity and membrane permeability, critical for antiviral activity.
- Hydrogen Bonding : Intramolecular H-bonds (e.g., N–H···O in ) stabilize conformations, while intermolecular interactions (e.g., N–H···S in ) influence crystal packing and solubility.
Physicochemical Properties
Q & A
Q. Table 2: Key Computational Parameters
| Parameter | Value | Reference |
|---|---|---|
| Exact Mass (Da) | 332.101699 | |
| LogP | 3.2 (Predicted via XLogP3) | |
| Polar Surface Area | 98 Ų |
(Advanced) How can asymmetric synthesis be applied to chiral derivatives of this thiourea?
Methodological Answer:
Chiral variants are synthesized using:
- Bifunctional Organocatalysts : Thiourea-boronic acid hybrids enable enantioselective aza-Michael additions (e.g., 85% ee reported for cyclohexane derivatives) .
- Chiral Resolution : Separate enantiomers via HPLC with a chiral stationary phase (e.g., Chiralpak AD-H column) .
(Basic) What safety and handling protocols are recommended for this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
